Phthoramycin

Übersicht

Beschreibung

Phthoramycin is a novel antibiotic compound that was discovered in the culture broth of the actinomycete strain Streptomyces sp. WK-1875. It exhibits significant antifungal activity and has been shown to inhibit the growth of various plant pathogens, including Phytophthora species . The compound has a complex structure and is known for its herbicidal activity, making it a valuable tool in agricultural and pharmaceutical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phthoramycin is produced through the fermentation of Streptomyces sp. WK-1875. The fermentation process involves culturing the bacteria in a suitable medium, followed by extraction and purification of the compound . The carbon skeleton of this compound is derived from eight acetate units, six propionate units, and one isocaproate unit . The proposed biosynthetic pathway involves the incorporation of these units into the macrocyclic structure of this compound through a series of enzymatic reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces sp. WK-1875 in bioreactors. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The purified compound is further processed to ensure its stability and efficacy for use in various applications .

Analyse Chemischer Reaktionen

Types of Reactions: Phthoramycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced antifungal and herbicidal properties. These derivatives are often tested for their efficacy against different plant pathogens and other microorganisms .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Phthoramycin's applications in scientific research can be categorized into several key areas:

1. Antifungal Activity Studies

- Mechanisms of Action : Researchers utilize this compound to investigate the biochemical pathways involved in antifungal resistance and susceptibility. Its ability to inhibit cellulose biosynthesis provides insights into fungal biology and potential resistance mechanisms.

- Comparative Studies : this compound serves as a model compound for comparing its antifungal efficacy against other macrocyclic antibiotics like tetrin C and irumamycin. Such studies help elucidate structural-activity relationships within antibiotic classes.

2. Agricultural Applications

- Plant Pathogen Control : this compound is being explored for its potential as a biopesticide. Its effectiveness against various plant pathogens positions it as a candidate for developing environmentally friendly agricultural products aimed at controlling diseases without relying on synthetic chemicals.

- Herbicidal Effects : Beyond antifungal properties, this compound's herbicidal effects are under investigation, with studies focusing on its impact on weed species that threaten crop yields.

3. Pharmaceutical Development

- Antibiotic Research : As antibiotic resistance becomes an increasing global concern, this compound's unique properties make it a subject of interest for developing new antimicrobial therapies. Ongoing research aims to explore its efficacy against resistant strains of bacteria.

- Potential Cancer Therapeutics : Preliminary studies suggest that compounds similar to this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

Wirkmechanismus

Phthoramycin exerts its effects by inhibiting cellulose biosynthesis in target organisms. This inhibition disrupts the cell wall structure of fungi and other pathogens, leading to their death . The molecular targets of this compound include enzymes involved in the biosynthesis of cellulose, such as cellulose synthase . The compound’s herbicidal activity is also attributed to its ability to inhibit cellulose biosynthesis in plants .

Vergleich Mit ähnlichen Verbindungen

Phthoramycin is unique among antibiotics due to its specific mode of action and its broad-spectrum activity against plant pathogens. Similar compounds include other macrocyclic antibiotics such as tetrin C and irumamycin, which also exhibit antifungal activity . this compound’s ability to inhibit cellulose biosynthesis sets it apart from these compounds . Additionally, this compound has a distinct chemical structure, with seven methyl groups and a hydroxy group at specific positions, which contributes to its unique biological properties .

List of Similar Compounds:- Tetrin C

- Irumamycin

- Ossamycin

- Malolactomycin A

- Liposidolide A

This compound’s unique properties and broad-spectrum activity make it a valuable compound for scientific research and industrial applications.

Biologische Aktivität

Phthoramycin is a novel antibiotic compound derived from the actinomycete Streptomyces sp. WK-1875. It has garnered significant attention due to its antifungal properties and its effectiveness against various plant pathogens, particularly those belonging to the genus Phytophthora. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy against specific pathogens, and potential applications in agriculture and medicine.

This compound primarily exerts its biological effects by inhibiting cellulose biosynthesis in target organisms. This inhibition disrupts the structural integrity of the cell walls in fungi and other pathogens, leading to cell death. The compound's unique mode of action differentiates it from other antibiotics, making it a valuable tool for both research and practical applications in disease control.

| Mechanism | Description |

|---|---|

| Inhibition of Cellulose | Disrupts cell wall synthesis in fungi and pathogens |

| Target Organisms | Effective against Phytophthora species |

| Result | Induces cell death through structural disruption |

Biological Activity Against Pathogens

This compound has shown promising results in laboratory studies against various plant pathogens. Its efficacy has been tested through Minimum Inhibitory Concentration (MIC) assays, demonstrating significant antifungal activity.

Case Studies

-

Efficacy Against Phytophthora infestans

- In a study examining the effects of this compound on Phytophthora infestans, the compound exhibited an MIC value indicating strong antifungal activity. This suggests its potential use in controlling late blight in potatoes and tomatoes.

-

Impact on Other Plant Pathogens

- This compound has also been tested against other species within the Phytophthora genus, yielding similar results. The compound effectively inhibited growth and sporulation, making it a candidate for bioherbicide development.

Table 2: Biological Activity Data

| Pathogen | MIC (mg/mL) | Observed Effects |

|---|---|---|

| Phytophthora infestans | 0.5 | Growth inhibition |

| Phytophthora capsici | 0.8 | Reduced sporulation |

| Phytophthora sojae | 1.0 | Cell wall disruption |

Industrial Applications

Due to its potent antifungal properties, this compound is being explored for various industrial applications:

- Agricultural Bioherbicide : this compound is being developed as a bioherbicide to control plant diseases caused by Phytophthora species.

- Research Tool : It serves as a model compound for studying the biosynthesis of macrocyclic antibiotics and understanding fungal resistance mechanisms.

Table 3: Potential Applications of this compound

| Application Type | Description |

|---|---|

| Bioherbicide | Control of Phytophthora diseases in crops |

| Research | Study of antibiotic biosynthesis mechanisms |

| Agricultural Products | Development of new fungicides |

Eigenschaften

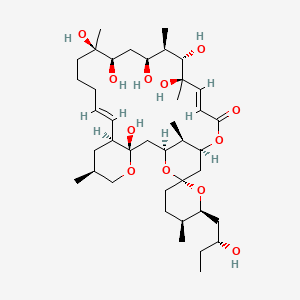

IUPAC Name |

(1S,3S,5'S,6S,6'S,8S,9E,14R,15R,17S,18R,19S,20R,21E,25S,27R,29R)-3,14,15,17,19,20-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5',6,14,18,20,29-hexamethylspiro[4,24,28-trioxatricyclo[23.3.1.03,8]nonacosa-9,21-diene-27,2'-oxane]-23-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H68O12/c1-8-29(41)19-31-25(3)13-17-39(51-31)21-32-27(5)33(52-39)22-40(48)28(18-24(2)23-49-40)12-10-9-11-15-37(6,46)34(43)20-30(42)26(4)36(45)38(7,47)16-14-35(44)50-32/h10,12,14,16,24-34,36,41-43,45-48H,8-9,11,13,15,17-23H2,1-7H3/b12-10+,16-14+/t24-,25-,26+,27-,28+,29+,30-,31-,32-,33-,34+,36-,37+,38+,39+,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVZCZJOQPRHLO-SMUQHDSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1C(CCC2(O1)CC3C(C(O2)CC4(C(CC(CO4)C)C=CCCCC(C(CC(C(C(C(C=CC(=O)O3)(C)O)O)C)O)O)(C)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C[C@H]1[C@H](CC[C@]2(O1)C[C@H]3[C@@H]([C@@H](O2)C[C@]4([C@@H](C[C@@H](CO4)C)/C=C/CCC[C@@]([C@@H](C[C@@H]([C@H]([C@@H]([C@](/C=C/C(=O)O3)(C)O)O)C)O)O)(C)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H68O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119313-46-1 | |

| Record name | Phthoramycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119313461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHTHORAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298BBM170Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.